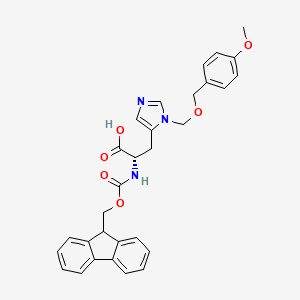![molecular formula C14H24N2O3 B2876309 N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2361803-33-8](/img/structure/B2876309.png)
N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is a synthetic organic compound with a complex structure that includes a piperidine ring, hydroxymethyl group, and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The initial step involves the synthesis of the piperidine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Amide Bond Formation: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and an acryloyl chloride or acryloyl anhydride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of solvents, catalysts, and purification methods to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the reagents and conditions used.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group, where nucleophiles can replace the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its structural features could be optimized to interact with specific biological targets, potentially leading to new therapeutic agents.
Industry
In materials science, the compound could be used in the synthesis of polymers or as a precursor for the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and amide groups could form hydrogen bonds or participate in other non-covalent interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]prop-2-enamide
- N-[3-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]prop-2-enamide
Uniqueness
N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a hydroxymethyl group and an amide linkage provides multiple sites for chemical modification, enhancing its versatility as a synthetic intermediate.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
N-[3-[2-(hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-4-12(18)15-8-6-13(19)16-10-14(2,3)7-5-11(16)9-17/h4,11,17H,1,5-10H2,2-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYDMIRIWKRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N(C1)C(=O)CCNC(=O)C=C)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2876226.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2876227.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2876230.png)
![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2876232.png)

![2-(2-methylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2876234.png)




![[4-(3'-Ethyl-5,5'-bi-1,2,4-oxadiazol-3-yl)phenyl]dimethylamine](/img/structure/B2876241.png)


